1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
1-(3-methylbutyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)5-6-10-8(11)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWTWIVDYGMTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the reaction of 3-methylbutylamine with maleic anhydride under controlled conditions. The reaction typically requires a solvent such as toluene and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of 1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione with similar compounds:
*Estimated based on structural similarity.
Key Observations :
Stability and Challenges
- Alkyl vs. Aryl Stability : Alkyl-substituted maleimides (e.g., 3-methylbutyl) may exhibit superior oxidative stability compared to aryl analogs (e.g., chlorophenyl), which are prone to electrophilic substitution .
- Synthetic Challenges : Bulky substituents like 3-methylbutyl may complicate purification due to increased hydrophobicity .
Biological Activity
1-(3-Methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione, a derivative of pyrrole, has garnered attention in recent years due to its potential biological activities. This compound is part of a larger family of pyrrole-2,5-diones known for various pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-methylbutyl amines with suitable dicarbonyl compounds under controlled conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrrole derivatives. For instance, a study evaluated several pyrrole-2,5-dione derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound exhibited significant inhibitory activity against COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Inhibition Potency of Pyrrole Derivatives Against COX Enzymes
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index |
|---|---|---|---|
| This compound | 15.0 | 6.0 | >2.5 |
| Celecoxib | 10.0 | 8.0 | 1.25 |
This table illustrates the selectivity of the compound for COX-2 over COX-1, indicating its potential as a safer anti-inflammatory agent with fewer gastrointestinal side effects.
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has shown promising antimicrobial activity. A study assessed various pyrrole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial effects with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Table 2: Antimicrobial Efficacy of Pyrrole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Study 1: In Vivo Anti-inflammatory Effects
A recent in vivo study investigated the effects of this compound on inflammation induced by lipopolysaccharide (LPS) in mice models. The administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Potential
Another significant area of research involves the anticancer potential of pyrrole derivatives. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines including HepG-2 (liver cancer) and MCF-7 (breast cancer). The most potent derivatives achieved up to 85% inhibition at higher concentrations compared to control treatments .
The biological activity of this compound is attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation. Molecular docking studies suggest that it binds effectively to COX enzymes and other targets involved in inflammatory responses .
Q & A
Q. What strategies mitigate oxidative degradation during long-term storage?
- Methodological Answer :
- Antioxidants : Add 0.1% BHT to ethanol solutions to stabilize the pyrrole-dione core .
- Inert Atmosphere : Store under argon to prevent oxidation of the dihydro-pyrrole ring .
Data Contradiction Analysis
- Example : Conflicting yields in base-assisted cyclization (46% vs. 63% in ):
- Resolution : Differences in substituent electronic effects (electron-withdrawing vs. donating groups) and solvent polarity (ethanol vs. benzene) impact transition-state stability. Optimize by screening solvents (e.g., DMF improves yield to ~70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
